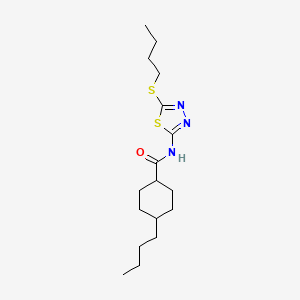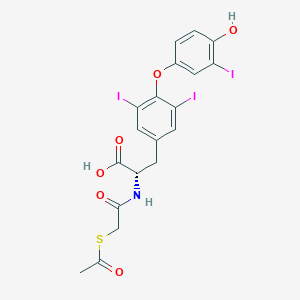
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is an organic compound distinguished by its structure, combining both aliphatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, the key steps involve constructing the thiadiazole ring and subsequently coupling it with the cyclohexanecarboxamide moiety. The general steps are as follows:
Formation of the Thiadiazole Ring: : This involves reacting a suitable thiourea derivative with a butyl-substituted aldehyde under oxidative conditions.
Introduction of the Butylthio Group: : The butylthio group is typically introduced through a nucleophilic substitution reaction using butylthiol.
Cyclohexanecarboxamide Construction: : This part is synthesized by reacting cyclohexanecarboxylic acid with an amine group-bearing intermediate.
Final Coupling Reaction: : The thiadiazole ring is coupled with the cyclohexanecarboxamide structure using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a suitable catalyst.
Industrial Production Methods
For industrial production, optimization of the reaction conditions is crucial to maximize yield and purity. The process typically includes:
Large-scale Synthesis of Intermediate Compounds: : Efficient production of thiadiazole and cyclohexanecarboxamide intermediates.
Continuous Flow Reactors: : These can be employed to ensure consistent reaction conditions and scalable production.
Purification Techniques: : Use of recrystallization, chromatography, or distillation to achieve high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide can undergo a variety of reactions:
Oxidation: : Can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can convert it into simpler thiadiazole derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, especially involving the butyl and butylthio groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Alkyl halides, sulfonating agents for electrophilic substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various cyclohexanecarboxamide derivatives.
Scientific Research Applications
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is utilized in various fields:
Chemistry: : Serves as a building block in organic synthesis and for developing new reagents.
Biology: : Studied for its potential in modulating biological pathways, making it a candidate for drug discovery.
Medicine: : Potential therapeutic applications due to its bioactivity, possibly as an anti-inflammatory or anticancer agent.
Industry: : Used in the creation of new materials with unique properties, such as corrosion inhibitors or polymers with enhanced thermal stability.
Mechanism of Action
The mechanism of action of 4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide involves interacting with specific molecular targets:
Molecular Targets: : It may bind to enzyme active sites, altering their activity.
Pathways Involved: : Likely involves pathways related to oxidative stress and inflammation. Its thiadiazole ring structure allows it to act as an electron donor or acceptor, modulating redox-sensitive pathways.
Comparison with Similar Compounds
Similar Compounds
4-butyl-N-(5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: : Oxidized version with different biological activity.
4-ethyl-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: : Similar structure with an ethyl group instead of butyl.
4-butyl-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide: : Methylthio substitution alters its physical and chemical properties.
Uniqueness
4-butyl-N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. Its butylthio group, in particular, is essential for its interaction with biological targets, setting it apart from similar compounds with different alkyl or aryl groups.
And there you have it, a detailed dive into this compound. What's on your mind now?
Properties
IUPAC Name |
4-butyl-N-(5-butylsulfanyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3OS2/c1-3-5-7-13-8-10-14(11-9-13)15(21)18-16-19-20-17(23-16)22-12-6-4-2/h13-14H,3-12H2,1-2H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORKCAWFAHXVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)SCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]benzaldehyde](/img/structure/B2964342.png)










![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)
